5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine
Overview
Description
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It is known for its significant applications in various fields, including medicinal chemistry and materials science, due to its unique chemical properties .
Mechanism of Action
Mode of Action
It is known that the compound belongs to the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic compounds for optical applications .
Biochemical Pathways
Compounds in the pyrazolo[1,5-a]pyrimidines family have been found to have tunable photophysical properties, suggesting they may interact with light-sensitive biochemical pathways .
Result of Action
Compounds in the pyrazolo[1,5-a]pyrimidines family have been found to have tunable photophysical properties, suggesting they may have effects on light-sensitive molecular and cellular processes .
Action Environment
Compounds in the pyrazolo[1,5-a]pyrimidines family have been found to have tunable photophysical properties, suggesting that light conditions may influence their action .
Biochemical Analysis
Biochemical Properties
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases. These interactions often result in the modulation of enzyme activity, either by inhibition or activation. For instance, this compound can inhibit certain kinases, leading to altered phosphorylation states of target proteins, which in turn affects cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biochemical effects. In vitro studies have shown that this compound remains stable under specific conditions, but its activity may decrease over prolonged periods. In vivo studies have indicated that long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and disruption of normal metabolic processes. It is crucial to determine the optimal dosage to maximize the benefits while minimizing the risks associated with this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, such as glycolysis and the citric acid cycle. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolism. For example, this compound can inhibit key enzymes in glycolysis, resulting in decreased glucose utilization and altered energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine typically involves the condensation of appropriate aminopyrazole derivatives with β-enaminone derivatives. One common method includes the use of microwave irradiation to enhance the reaction efficiency and yield . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high purity and yield. The reaction conditions are optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-A]pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antiviral, and anti-inflammatory activities.
Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices (OLEDs) and as fluorescent probes.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Difluoro-2-methylpyrazolo[1,5-A]pyrimidine
- 5,7-Dibromo-2-methylpyrazolo[1,5-A]pyrimidine
- 5,7-Dichloro-2-ethylpyrazolo[1,5-A]pyrimidine
Comparison
Compared to its analogs, 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at positions 5 and 7 enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions. Additionally, the methyl group at position 2 can affect the compound’s steric and electronic properties, further distinguishing it from similar compounds .
Properties
IUPAC Name |
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-2-7-10-5(8)3-6(9)12(7)11-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBFQCRXNZJBFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678375 | |
Record name | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754211-02-4 | |
Record name | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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